

Physicochemical Properties of Codeine-d3

Certified Reference Material: An In-depth Technical Guide

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Compound of Interest

Compound Name: Codeine-d3

Cat. No.: B161032

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Codeine-d3** Certified Reference Material (CRM). The information presented herein is essential for the accurate quantification, quality control, and development of analytical methods for codeine and related compounds. Data is presented in structured tables for clarity, and detailed experimental protocols for key characterization methods are provided.

General Information

Codeine-d3 is the deuterated analog of codeine, a widely used opioid analgesic, antitussive, and antidiarrheal agent. As a certified reference material, **Codeine-d3** serves as an internal standard in mass spectrometry-based analytical methods, ensuring the accuracy and reliability of quantitative results for codeine in various biological and pharmaceutical matrices.^{[1][2]} Its isotopic purity and well-characterized properties are critical for its function in demanding analytical applications.

Core Physicochemical Properties

The physicochemical properties of **Codeine-d3** are crucial for its handling, storage, and application in analytical methodologies. While specific experimental data for the deuterated

form is not always publicly available, the properties are expected to be very similar to those of non-deuterated codeine. The following tables summarize the key physicochemical data.

Table 1: General and Physical Properties of **Codeine-d3** and Codeine

Property	Codeine-d3	Codeine	Source(s)
Chemical Name	(5 α ,6 α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol	(5 α ,6 α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol	[1]
CAS Number	70420-71-2	76-57-3	[1]
Molecular Formula	C ₁₈ H ₁₈ D ₃ NO ₃	C ₁₈ H ₂₁ NO ₃	[1]
Molecular Weight	302.4 g/mol	299.37 g/mol	[1]
Appearance	White to off-white crystalline powder	Colorless or white crystals or crystalline powder	[3] [4]
Melting Point	Not explicitly available for CRM solid	154-158 °C	[3] [5]
Boiling Point	Not available	250 °C at 22 mmHg (sublimes)	[6] [7]
pKa	Not explicitly available	8.2	[3]

Table 2: Solubility Data of Codeine

Solvent	Solubility	Source(s)
Water	1 g in 120 mL (slightly soluble)	[5][6]
Boiling Water	1 g in 60 mL	[5]
Ethanol	1 g in 2 mL (freely soluble)	[5]
Chloroform	1 g in 0.5 mL (very soluble)	[5]
Ether	1 g in 18 mL	[5]
Benzene	1 g in 13 mL	[5]
Methanol	Freely soluble	[5]

Note: As a certified reference material, **Codeine-d3** is often supplied as a solution in a specified solvent, such as methanol, at a certified concentration.[1][2]

Experimental Protocols

The characterization of a certified reference material involves a series of well-defined experimental protocols to ensure the accuracy and traceability of its certified values. Below are detailed methodologies for determining key physicochemical properties.

Melting Point Determination (Pharmacopeial Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Methodology:

- Apparatus: A calibrated melting point apparatus equipped with a heating block, a temperature probe, and a means to observe the sample.
- Sample Preparation: A small amount of the finely powdered **Codeine-d3** solid is packed into a capillary tube to a height of 2-4 mm.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.

- The temperature is raised at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.
- The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.
- Acceptance Criteria: The observed melting range should be narrow and fall within the specifications provided in the certificate of analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Objective: To determine the absorbance characteristics and to quantify the substance based on its light-absorbing properties.

Methodology:

- Apparatus: A calibrated UV-Vis spectrophotometer.
- Sample Preparation:
 - A stock solution of **Codeine-d3** is prepared by accurately weighing a known amount of the substance and dissolving it in a suitable solvent (e.g., methanol or dilute acid) to a known volume.
 - A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.
- Procedure:
 - The spectrophotometer is zeroed with the solvent blank.
 - The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_{max}), which for codeine is approximately 285 nm.
 - A calibration curve of absorbance versus concentration is plotted.
 - The absorbance of an unknown sample solution is measured, and its concentration is determined from the calibration curve.

- **Data Analysis:** The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.

pKa Determination by Potentiometric Titration

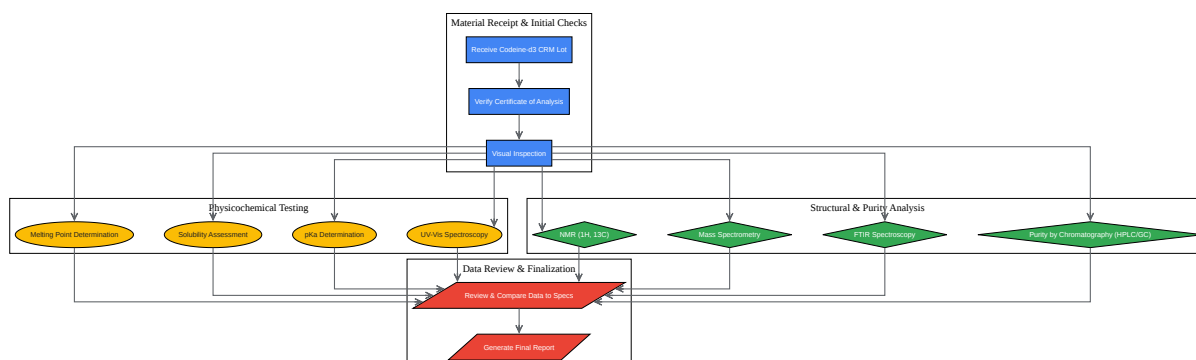
Objective: To determine the acid dissociation constant (pKa) of the ionizable group in the molecule.

Methodology:

- **Apparatus:** A calibrated pH meter with a suitable electrode and a burette for titrant delivery.
- **Sample Preparation:** A solution of **Codeine-d3** of known concentration is prepared in water or a suitable co-solvent system.
- **Procedure:**
 - The initial pH of the sample solution is recorded.
 - A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from the burette.
 - After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
 - The titration is continued past the equivalence point.
- **Data Analysis:**
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve.
 - The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.^[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a certified reference material like **Codeine-d3**.



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Caption: Workflow for the physicochemical characterization of a certified reference material.

This in-depth guide provides essential information on the physicochemical properties of **Codeine-d3** Certified Reference Material. The data and protocols are intended to support researchers and scientists in their analytical endeavors, ensuring the generation of high-quality, reliable, and accurate results.

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